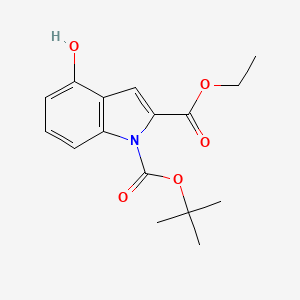
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate
Cat. No. B8557266
Key on ui cas rn:
863250-50-4
M. Wt: 305.32 g/mol
InChI Key: ZWVSNXSOKREBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183366B2
Procedure details


158 (8 g, 20 mmol) is dissolved in 80 ml of ethyl acetate and, after addition of 5% Pd—C (700 mg), the mixture is hydrogenated at room temperature for 7 hours. The mixture is filtrated over celite to remove the catalyst and evaporated. The solid is suspended in ether/hexane and filtered.
Name
158
Quantity
8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:7]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[C:8]2[C:13]([CH:14]=1)=[C:12]([O:15]CC1C=CC=CC=1)[CH:11]=[CH:10][CH:9]=2)=[O:5]>C(OCC)(=O)C.[Pd]>[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:7]([C:23]([O:25][C:26]([CH3:27])([CH3:29])[CH3:28])=[O:24])[C:8]2[C:13]([CH:14]=1)=[C:12]([OH:15])[CH:11]=[CH:10][CH:9]=2)=[O:5]
|
Inputs


Step One
|
Name
|
158
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C=1N(C2=CC=CC(=C2C1)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtrated over celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CCOC(=O)C=1N(C2=CC=CC(=C2C1)O)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
